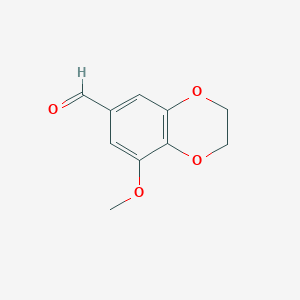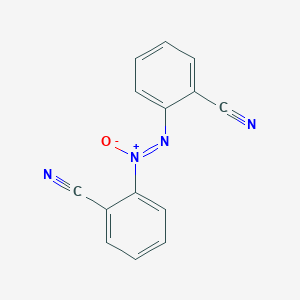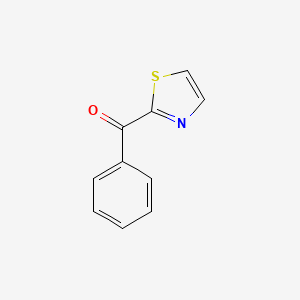
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Übersicht
Beschreibung
“8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde” is a chemical compound with the CAS Number: 75889-54-2. It has a molecular weight of 194.19 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI Code for “8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde” is 1S/C10H10O4/c1-12-8-4-7 (6-11)5-9-10 (8)14-3-2-13-9/h4-6H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroisoquinolinones
This compound serves as a building block in the synthesis of tetrahydroisoquinolinones . These are heterocyclic compounds that have various pharmacological properties, including antitumor, antidepressant, and antimicrobial activities. The methoxy group and the dihydro-1,4-benzodioxine moiety in the structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can influence the electronic and steric properties of the synthesized tetrahydroisoquinolinones, potentially leading to novel therapeutic agents.
Preparation of Benzofuran Analogs
Researchers utilize 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in the preparation of benzofuran analogs . Benzofurans are known for their diverse biological activities, such as anticancer, antiviral, and anti-inflammatory effects. The structural features of this compound may help in creating benzofuran derivatives with enhanced bioactivity or improved pharmacokinetic profiles.
Phosphodiesterase Inhibitors
The compound is used in the development of potential inhibitors of cAMP-specific phosphodiesterase type IV . Phosphodiesterase (PDE) inhibitors play a crucial role in treating various diseases by modulating intracellular levels of cyclic nucleotides. This application is particularly significant in the context of inflammatory and respiratory diseases, where PDE inhibitors can have therapeutic benefits.
Synthesis of Imidazolidinones
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is involved in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one . Imidazolidinones are valuable intermediates in organic synthesis and have been explored for their potential use in medicinal chemistry due to their diverse biological activities.
Chemical Library Contributions
This compound is included in chemical libraries used for high-throughput screening . High-throughput screening is a method used in drug discovery to identify compounds that modulate the activity of biological targets. The unique structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde makes it a valuable addition to chemical libraries, offering the possibility to discover new lead compounds.
Research on Combustible Solids
Given its classification as a combustible solid , this compound may be studied for its combustion properties and potential applications in materials science. Understanding the combustion behavior of organic compounds can lead to the development of safer materials and processes in various industries.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPICTRPQGUUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345713 | |
| Record name | 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
CAS RN |
75889-54-2 | |
| Record name | 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)
![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)


![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)


